molecular formula C11H10BrNO B1407215 3-Bromo-4-(cyclopropylmethoxy)benzonitrile CAS No. 1369899-03-5

3-Bromo-4-(cyclopropylmethoxy)benzonitrile

Cat. No.: B1407215
CAS No.: 1369899-03-5
M. Wt: 252.11 g/mol
InChI Key: BNVNSCRUGZSUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-Bromo-4-(cyclopropylmethoxy)benzonitrile has several scientific research applications:

Preparation Methods

The synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile typically involves the bromination of 4-(cyclopropylmethoxy)benzonitrile. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Bromo-4-(cyclopropylmethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile is primarily related to its role as an intermediate in the synthesis of Roflumilast. Roflumilast exerts its effects by inhibiting PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases cAMP levels, leading to anti-inflammatory effects and relaxation of airway smooth muscles.

Properties

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVNSCRUGZSUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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